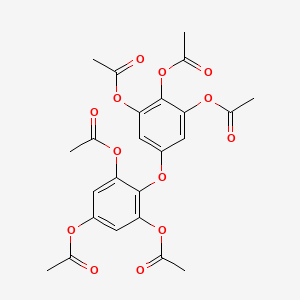![molecular formula C8H13O4- B14634062 5-Oxo-5-[(propan-2-yl)oxy]pentanoate CAS No. 53594-71-1](/img/structure/B14634062.png)
5-Oxo-5-[(propan-2-yl)oxy]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 1-(1-methylethyl) ester, also known as isopropyl glutarate, is an organic compound with the molecular formula C8H14O4. It is an ester derived from pentanedioic acid (glutaric acid) and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 1-(1-methylethyl) ester can be synthesized through the esterification of pentanedioic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of pentanedioic acid, 1-(1-methylethyl) ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and advanced separation techniques are often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 1-(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanedioic acid and isopropanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like LiAlH4.
Major Products Formed
Hydrolysis: Pentanedioic acid and isopropanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Pentanedioic acid, 1-(1-methylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical studies to investigate ester hydrolysis and enzyme activity.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 1-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from reducing agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanedioic acid, diethyl ester: Another ester of pentanedioic acid, but with ethyl groups instead of isopropyl groups.
Ethyl acetate: A simple ester with a similar ester functional group but derived from acetic acid and ethanol.
Methyl butyrate: An ester with a similar structure but derived from butyric acid and methanol.
Uniqueness
Pentanedioic acid, 1-(1-methylethyl) ester is unique due to its specific esterification with isopropanol, which imparts distinct physical and chemical properties compared to other esters. Its applications in various fields, such as drug delivery and polymer production, highlight its versatility and importance in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
53594-71-1 |
|---|---|
Molekularformel |
C8H13O4- |
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
5-oxo-5-propan-2-yloxypentanoate |
InChI |
InChI=1S/C8H14O4/c1-6(2)12-8(11)5-3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/p-1 |
InChI-Schlüssel |
WLLKMXDVHBTBDU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC(=O)CCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
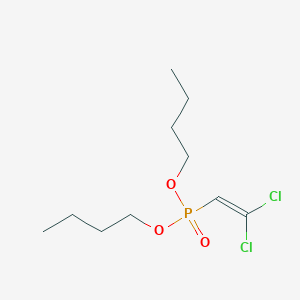
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
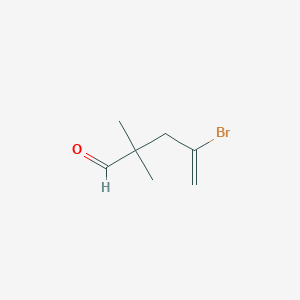
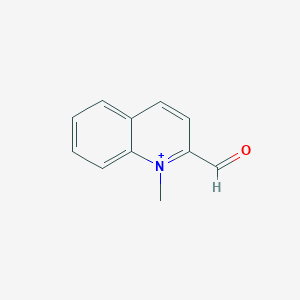
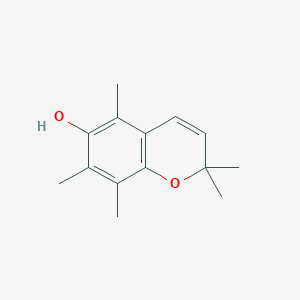

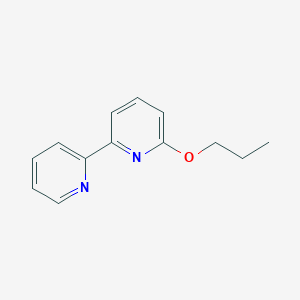
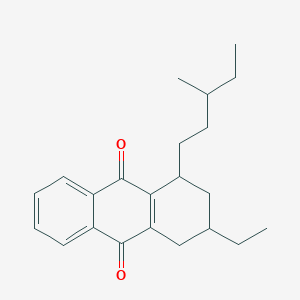
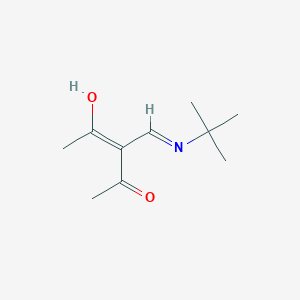

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
